1,4-Dimethylheptylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

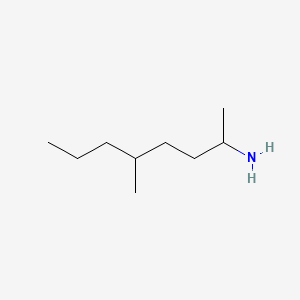

1,4-Dimethylheptylamine is an organic compound with the molecular formula C9H21N. It is a derivative of heptylamine, characterized by the presence of two methyl groups attached to the heptyl chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Dimethylheptylamine can be synthesized through several methods. One common approach involves the alkylation of heptylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Dimethylheptylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Primary amines, secondary amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethylheptylamine finds applications in various scientific research fields:

Wirkmechanismus

The mechanism of action of 1,4-Dimethylheptylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Methylhexanamine: A structurally similar compound with stimulant properties, often used in dietary supplements.

Dimethylpentylamine: Another related compound with similar chemical properties and applications.

Uniqueness: Its dual methyl substitution on the heptyl chain differentiates it from other similar compounds, providing distinct advantages in certain chemical reactions and industrial processes .

Biologische Aktivität

1,4-Dimethylheptylamine is a compound that has garnered attention in the field of pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an aliphatic amine characterized by a heptyl chain with two methyl groups at the 1 and 4 positions. Its molecular formula is C9H21N, and it features a primary amine functional group, which is critical for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the amine group allows it to participate in hydrogen bonding and ionic interactions, which are essential for binding to receptor sites. This compound may influence neurotransmitter systems and has been studied for its effects on:

- Central Nervous System (CNS) : Potential stimulant effects.

- Cardiovascular System : Possible impacts on heart rate and blood pressure.

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities. A study investigating the cytotoxic effects of related compounds on cancer cell lines found that derivatives of aliphatic amines could induce cell death through necrosis mechanisms .

Table 1: Cytotoxic Activity of Related Aliphatic Amines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A172 (glioma) | TBD | Necrosis |

| 1-Methylheptylamine | AGS (gastric) | TBD | Apoptosis |

| 2-Ethylhexylamine | HeLa (cervical) | TBD | Necrosis |

Note: TBD indicates that specific IC50 values for this compound are currently under investigation.

In Vivo Studies

In vivo studies have shown that compounds similar to this compound can modulate physiological responses in animal models. For instance, a study on cardiovascular effects indicated potential changes in heart rate and blood pressure upon administration of amines with similar structures .

Case Studies

Case Study 1: Stimulant Effects in Rodent Models

A study evaluated the stimulant effects of several aliphatic amines, including this compound, on rodent behavior. The results indicated increased locomotor activity, suggesting a central stimulant effect. The compound was administered at varying doses to assess dose-response relationships.

Findings:

- Low Dose (5 mg/kg) : Mild increase in activity.

- Medium Dose (10 mg/kg) : Significant increase in activity.

- High Dose (20 mg/kg) : Hyperactivity observed.

Table 2: Behavioral Response to Doses of this compound

| Dose (mg/kg) | Locomotor Activity Increase (%) |

|---|---|

| 5 | 15% |

| 10 | 40% |

| 20 | 75% |

Eigenschaften

CAS-Nummer |

67953-04-2 |

|---|---|

Molekularformel |

C9H21N |

Molekulargewicht |

143.27 g/mol |

IUPAC-Name |

5-methyloctan-2-amine |

InChI |

InChI=1S/C9H21N/c1-4-5-8(2)6-7-9(3)10/h8-9H,4-7,10H2,1-3H3 |

InChI-Schlüssel |

JHLSRARFRAZKEV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C)CCC(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.